Antileishmanial agent-14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

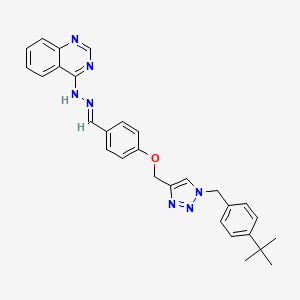

Antileishmanial agent-14 is a compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions . The compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for further development and clinical use.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-14 typically involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Antileishmanial agent-14 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antileishmanial agent-14 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Explored for its efficacy in treating leishmaniasis and other parasitic infections.

Wirkmechanismus

The mechanism of action of antileishmanial agent-14 involves multiple pathways. It primarily targets the protozoan parasites by interfering with their metabolic processes. The compound has been shown to inhibit key enzymes involved in the parasite’s survival and replication, such as pteridine reductase 1 (PTR1) and N-myristoyltransferase (NMT) . Additionally, it induces apoptosis in the parasites by disrupting their mitochondrial membrane potential and activating caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Miltefosine: An oral antileishmanial agent that also disrupts lipid-dependent cell signaling pathways and induces apoptosis.

Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane, causing cell lysis.

Paromomycin: An aminoglycoside antibiotic that interferes with protein synthesis and modifies mitochondrial membrane fluidity.

Uniqueness of Antileishmanial Agent-14: this compound stands out due to its dual mechanism of action, targeting both metabolic enzymes and inducing apoptosis. This multifaceted approach may reduce the likelihood of resistance development compared to single-target compounds .

Eigenschaften

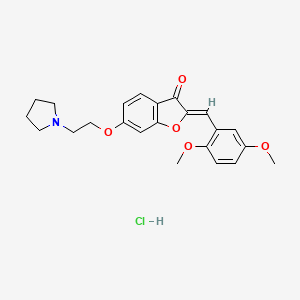

Molekularformel |

C23H26ClNO5 |

|---|---|

Molekulargewicht |

431.9 g/mol |

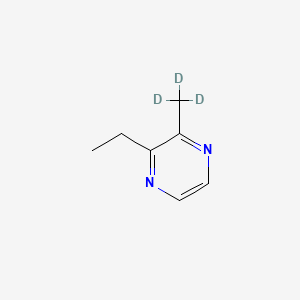

IUPAC-Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-3-one;hydrochloride |

InChI |

InChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-; |

InChI-Schlüssel |

UGJKJCCMAUWUTO-YDHFHHHVSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)